molecular formula C26H28O3S B176322 (2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene CAS No. 187590-77-8

(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene

Cat. No. B176322
M. Wt: 420.6 g/mol
InChI Key: IISDOLHHPNAZII-CYXNTTPDSA-N
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Description

“(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene” is a chemical compound with the CAS Number: 187590-77-8. It has a molecular weight of 420.57 . The compound is stored in a dark place, sealed in dry, at 2-8°C . It is a liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2/t24-,25-,26+/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a liquid . It is stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Organic Synthesis and Catalysis

Compounds similar to “(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene” often serve as intermediates or catalysts in organic synthesis, enabling the formation of complex molecules through selective reactions. The development of practical synthesis methods for versatile intermediates in green chemistry is a notable application. For example, Gu et al. (2009) reported a practical pilot-scale method for the preparation of 5,5′-methylene-bis(benzotriazole), highlighting the importance of efficient, environmentally benign synthesis processes Gu, H., Yu, B., Zhang, P., & Xu, W.-M., 2009.

Materials Science and Organic Electronics

The structural motifs found in compounds like “(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene” are crucial in the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Yue and Xu (2012) discussed the progress of poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, illustrating the potential of organic compounds in emerging electronic applications Yue, R., & Xu, J., 2012.

Antioxidant and Environmental Applications

The antioxidant capacity of organic compounds, including those structurally related to “(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene,” is of significant interest. Ilyasov et al. (2020) elucidated reaction pathways underlying the antioxidant capacity assay of ABTS/potassium persulfate, suggesting the broad applicability of organic compounds in evaluating antioxidant activities Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020.

Flame Retardancy

The role of organic compounds in flame retardancy, particularly in the context of novel brominated flame retardants (NBFRs), highlights the importance of chemical synthesis in developing safer and more effective fire-resistant materials. Zuiderveen, Slootweg, and de Boer (2020) provided a critical review on the occurrence of NBFRs in various environments, underscoring the need for research on their occurrence, environmental fate, and toxicity Zuiderveen, E. A., Slootweg, J., & de Boer, J., 2020.

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

(2R,3S,4S)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2/t24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISDOLHHPNAZII-CYXNTTPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442932
Record name 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene

CAS RN

187590-77-8
Record name 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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